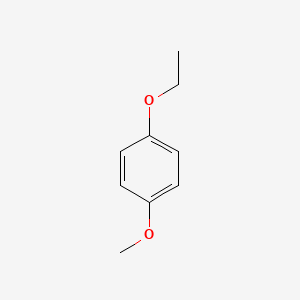

1-Ethoxy-4-methoxybenzene

Description

Contextual Significance of Alkoxybenzene Derivatives in Organic Chemistry Research

Alkoxybenzene derivatives are versatile intermediates in organic synthesis. researchgate.net Their electron-rich aromatic systems make them valuable nucleophiles in various reactions, including the classic Friedel–Crafts alkylation. rsc.org The arrangement and nature of the alkoxy groups on the benzene (B151609) ring influence the compound's reactivity and can be tailored for specific synthetic goals. rsc.org These compounds are foundational in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.

Scope and Objectives of Academic Inquiry on 1-Ethoxy-4-methoxybenzene

Academic research on this compound primarily focuses on its synthesis, chemical properties, and its utility as a building block in organic chemistry. Scientists are investigating its potential in creating novel materials and biologically active molecules. For instance, it has been used in the synthesis of non-symmetrical pillar researchgate.netarenes, which are macrocyclic compounds with unique host-guest properties. rsc.org

Historical Development of Research on this compound and Related Structures

The study of alkoxybenzenes has a long history, intertwined with the development of fundamental organic reactions. Early research focused on understanding the reactivity of these electron-rich aromatic compounds. Over time, the focus has shifted towards harnessing their unique properties for the synthesis of complex target molecules. The development of modern analytical techniques has further enabled detailed characterization of these compounds and their reaction products.

Overview of Research Paradigms Applied to this compound

The investigation of this compound employs a range of research methodologies. Synthetic chemistry is central to developing efficient routes for its preparation and for its use in constructing larger molecules. acs.org Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for structure elucidation and characterization. nih.govrsc.org Computational chemistry is also utilized to predict the compound's properties and reaction mechanisms. uni.lu

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Registry Number | 5076-72-2 |

| IUPAC Name | This compound |

| Synonyms | p-Ethoxyanisole, Ethyl p-methoxyphenyl ether, p-Methoxyphenetole |

| Appearance | |

| Boiling Point | |

| Melting Point | |

| Density |

Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.gov

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic methods.

| Spectroscopic Technique | Key Findings |

| ¹H NMR | |

| ¹³C NMR | |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 152, consistent with the molecular weight. |

| Infrared (IR) Spectroscopy |

Detailed spectral data can be found in various chemical databases. nih.govrsc.org

Research Findings and Applications

Recent studies have highlighted the utility of this compound in specific areas of chemical synthesis.

Synthesis of Pillararenes

A notable application of this compound is in the synthesis of non-symmetrical pillar researchgate.netarenes. rsc.org These macrocyclic compounds are of interest for their potential applications in supramolecular chemistry, including molecular recognition and the construction of novel materials. The reaction of this compound with a suitable linker under acidic conditions leads to the formation of these pillar-shaped molecules. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFNFGIOGXKJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198795 | |

| Record name | p-Methoxyphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5076-72-2 | |

| Record name | 1-Ethoxy-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxyphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9389X2T25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxy 4 Methoxybenzene

Electrophilic Aromatic Substitution Reactions of 1-Ethoxy-4-methoxybenzene

Electron-rich aromatic compounds like this compound are well-known for their propensity to undergo electrophilic aromatic substitution (EAS) reactions. nsf.gov The rate and orientation of these substitutions are significantly influenced by the electronic properties of the substituents already present on the aromatic ring.

Influence of Methoxy (B1213986) and Ethoxy Groups on Aromatic Ring Activation

Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent activating groups in electrophilic aromatic substitution. minia.edu.eg Their activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance. minia.edu.egvaia.com This donation of electrons increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

Table 1: Classification of Substituent Effects on Electrophilic Aromatic Substitution Rate

| Classification | Substituent Examples | Effect on Ring Reactivity |

|---|---|---|

| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | Increase rate significantly |

| Moderately Activating | -OR (e.g., -OCH₃, -OC₂H₅), -NHCOR | Increase rate |

| Weakly Activating | -Alkyl (e.g., -CH₃), -Aryl | Increase rate slightly |

| Weakly Deactivating | -Halogens (F, Cl, Br, I) | Decrease rate slightly |

This table provides a general classification of substituent effects. The ethoxy and methoxy groups of this compound fall into the "Moderately Activating" category.

Regioselectivity in Electrophilic Substitution Pathways

Substituents not only affect the rate of reaction but also direct incoming electrophiles to specific positions on the ring. The ethoxy and methoxy groups are classified as ortho, para-directors. organicchemistrytutor.commasterorganicchemistry.com The resonance delocalization of the oxygen's lone pair electrons increases the electron density specifically at the carbon atoms ortho and para to the alkoxy group. organicchemistrytutor.com This makes these positions the most likely sites for electrophilic attack.

In this compound, the two alkoxy groups are para to each other. This means the positions ortho to the methoxy group (C2 and C6) and ortho to the ethoxy group (C3 and C5) are activated. Since the molecule is symmetrical, positions 2 and 6 are equivalent, as are positions 3 and 5. The directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to either alkoxy group. Generally, the para product is favored over the ortho product due to reduced steric hindrance, but in a 1,4-disubstituted ring, only ortho substitution is possible. masterorganicchemistry.com Computational studies, such as those using density functional theory (DFT), have been employed to analyze and predict the regioselectivity in the nitration of dialkoxybenzenes, confirming that factors like solvent effects can also play a role in the final product distribution. acs.org

Mechanistic Pathways of Aromatic Electrophilic Attack

The generally accepted mechanism for electrophilic aromatic substitution is a two-step process. masterorganicchemistry.comlibretexts.org

Formation of the Benzenonium Ion: In the first, rate-determining step, the π-electrons of the aromatic ring attack the electrophile (E⁺), forming a sigma bond. masterorganicchemistry.comlumenlearning.com This disrupts the aromaticity of the ring and creates a resonance-stabilized carbocation known as a benzenonium ion (or arenium ion). msu.edulibretexts.org

Deprotonation to Restore Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.comlumenlearning.com This regenerates the aromatic π-system and yields the final substituted product. libretexts.org

For this compound, the attack occurs at one of the activated ortho positions. The presence of the alkoxy groups not only directs the attack but also helps to stabilize the resulting benzenonium ion intermediate through resonance.

Investigation of Benzenonium Ion Intermediates

The stability of the benzenonium ion is a critical factor in the mechanism of electrophilic aromatic substitution. msu.edu For an attack at the position ortho to an alkoxy group, the positive charge of the benzenonium ion can be delocalized not only across the benzene ring but also onto the oxygen atom of the adjacent alkoxy group. organicchemistrytutor.com This creates an additional, highly stable resonance structure where every atom (except the hydrogens) has a full octet of electrons.

This extra stabilization significantly lowers the activation energy for the formation of the intermediate, which is why the reaction proceeds much faster than with benzene. ksu.edu.sa The benzenonium ion is a true intermediate, and its structure and stability have been investigated through various means, including computational analysis. acs.org Unlike carbocations in Sₙ1 or E1 reactions, the benzenonium ion is sufficiently stabilized by resonance that it does not typically undergo rearrangement; instead, it rapidly loses a proton to restore the highly favorable aromatic system. msu.edulibretexts.org

Nucleophilic Reactions Involving this compound and its Analogues

While electron-rich aromatic systems like this compound are primed for electrophilic attack, they are generally resistant to nucleophilic aromatic substitution (SₙAr). However, under specific conditions or with modification, such reactions can occur.

Nucleophilic Substitution at Activated Aromatic Centers

For a nucleophilic aromatic substitution reaction to proceed via the common addition-elimination (SₙAr) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). youtube.commasterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the ring during the reaction in an intermediate known as a Meisenheimer complex. youtube.com

The methoxy and ethoxy groups on this compound are electron-donating and would therefore deactivate the ring toward nucleophilic attack. masterorganicchemistry.com Consequently, this compound itself does not readily undergo SₙAr reactions. However, its analogues, which contain both alkoxy groups and strong electron-withdrawing groups, can participate in such reactions. For an SₙAr reaction to occur on an analogue, a good leaving group (like a halide) must be present on the ring, and a strong EWG must be positioned ortho or para to it to stabilize the anionic intermediate. youtube.commasterorganicchemistry.com For instance, an analogue like 2-chloro-1-ethoxy-4-methoxy-5-nitrobenzene would be highly activated towards nucleophilic substitution at the carbon bearing the chlorine atom. The reaction is facilitated by the stabilization of the negative charge in the Meisenheimer complex by the nitro group. youtube.com

Another, less common pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway does not require electron-withdrawing groups but instead necessitates a very strong base, such as sodium amide (NaNH₂), and a leaving group on the ring. youtube.comchemistrysteps.com

Table 2: Requirements for Nucleophilic Aromatic Substitution (SₙAr) Mechanisms

| Mechanism | Ring Substituent Requirement | Intermediate | Typical Reagents |

|---|---|---|---|

| Addition-Elimination (SₙAr) | Strong electron-withdrawing group(s) (e.g., -NO₂) ortho/para to a leaving group. masterorganicchemistry.com | Meisenheimer Complex youtube.com | Nucleophile (e.g., -OH, -OR) |

Reaction Mechanisms of Ether Cleavage in Alkoxybenzenes

The cleavage of the carbon-oxygen bond in ethers is a fundamental reaction in organic chemistry, typically requiring harsh conditions due to the general stability of the ether linkage. libretexts.org For alkoxybenzenes like this compound, the most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.com The reaction mechanism is an acid-catalyzed nucleophilic substitution that can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. wikipedia.orglongdom.org

The initial step in the acid-catalyzed cleavage is the protonation of the ether oxygen atom by the strong acid. chemistrysteps.comlibretexts.org This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Following protonation, a halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the alkyl group. wikipedia.org

For alkoxybenzenes with primary alkyl groups, such as the ethoxy and methoxy groups in this compound, the cleavage proceeds through an SN2 mechanism. wikipedia.orgsciencemadness.org The nucleophilic halide attacks the less sterically hindered alkyl carbon, displacing a phenol (B47542). longdom.orglibretexts.org For instance, in the cleavage of an aryl methyl ether, the iodide ion attacks the methyl group, leading to the formation of methyl iodide and a phenol. masterorganicchemistry.com A similar regioselectivity would be expected for this compound, where the attack would occur at the ethyl or methyl group. It is important to note that the C(sp²)–O bond of the aromatic ring is not cleaved because aryl carbons are not susceptible to SN1 or SN2 reactions. longdom.orglibretexts.org Consequently, the cleavage of aryl alkyl ethers invariably produces a phenol and an alkyl halide. libretexts.org

In cases where the alkyl group can form a stable carbocation (e.g., a tertiary alkyl group), the mechanism shifts to an SN1 pathway. chemistrysteps.comwikipedia.orgsciencemadness.org The protonated ether decomposes to form a relatively stable carbocation and an alcohol molecule. wikipedia.org The carbocation is then rapidly attacked by the halide nucleophile. sciencemadness.org

Table 1: Mechanistic Pathways in Acid-Catalyzed Ether Cleavage

| Ether Type | Alkyl Group Structure | Predominant Mechanism | Key Intermediate | Products from Aryl Alkyl Ether |

|---|---|---|---|---|

| Alkoxybenzene | Methyl, Primary | SN2 | [R-O(H)-Ar]⁺ | Phenol + Alkyl Halide |

| Alkoxybenzene | Tertiary | SN1 | R⁺ Carbocation | Phenol + Alkyl Halide |

Role of Halide Anions and Solvent Effects in Nucleophilic Processes

In the acid-catalyzed cleavage of alkoxybenzenes, both the halide anion and the solvent play crucial roles in determining the reaction rate and outcome. wikipedia.orgacs.org The effectiveness of hydrohalic acids follows the order HI > HBr >> HCl. wikipedia.orgsciencemadness.org This trend is attributed to two factors: the acidity of the hydrohalic acid and the nucleophilicity of the resulting halide anion. wikipedia.orgsciencemadness.org Heavier hydrohalic acids are stronger acids, leading to a more favorable initial protonation of the ether oxygen. wikipedia.org Furthermore, the nucleophilicity of the halide anions in protic solvents generally increases down the group: I⁻ > Br⁻ > Cl⁻. libretexts.org The chloride ion is often not a sufficiently strong nucleophile to effectively cleave ethers under standard conditions, whereas iodide is a very good nucleophile for this transformation. libretexts.orglibretexts.org Fluoride is generally not nucleophilic enough to be used for ether cleavage in protic media. sciencemadness.org

Solvents have a profound effect on nucleophilic substitution reactions. libretexts.org Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding. slideshare.net These solvents can stabilize the transition state in SN1 reactions, particularly the carbocation intermediate, thus accelerating the rate of unimolecular cleavage. slideshare.netlibretexts.org However, for SN2 reactions, polar protic solvents can form a hydrogen-bonding shell around the anionic nucleophile, which can hinder its reactivity. libretexts.org

Conversely, polar aprotic solvents (e.g., DMSO, acetone) lack acidic protons and cannot act as hydrogen-bond donors. libretexts.org In these solvents, the "bare" anion is less solvated and thus more reactive as a nucleophile. libretexts.org This can significantly enhance the rate of SN2 reactions. libretexts.org Studies on the cleavage of aryl alkyl ethers with thiolate anions have highlighted the critical role of the solvent, with effective solvents typically possessing high dielectric constants, molecular polarizabilities, and donor numbers (DN), but low acceptor numbers (AN). acs.org

Table 2: Influence of Halide Nucleophilicity and Solvent Type on Ether Cleavage

| Property | Factor | Influence on Reaction |

|---|---|---|

| Halide Anion | Nucleophilicity | Rate of SN2 attack (I⁻ > Br⁻ > Cl⁻) libretexts.org |

| Basicity | Opposite to nucleophilicity (Cl⁻ > Br⁻ > I⁻) libretexts.org | |

| Solvent | Polar Protic | Stabilizes carbocation intermediates (favors SN1) libretexts.org |

| Can decrease nucleophilicity via H-bonding (disfavors SN2) libretexts.org | ||

| Polar Aprotic | Enhances nucleophilicity of anions (favors SN2) libretexts.org |

Oxidative and Reductive Transformations of this compound

Aromatic Ring Oxidation Studies

The aromatic ring of benzene and its derivatives is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under conditions that would typically cleave alkene double bonds. unizin.orgopenstax.org However, the reactivity of substituents attached to the ring is significantly influenced by the aromatic system. Alkyl groups attached to a benzene ring, for example, can be oxidized to carboxylic acids, provided they have at least one benzylic hydrogen. openstax.orglibretexts.org This reaction proceeds via a complex mechanism involving the formation of benzylic radical intermediates. unizin.orgopenstax.org

For alkoxybenzenes such as this compound, the electron-donating nature of the alkoxy groups activates the aromatic ring, making it more susceptible to electrophilic attack. researchgate.net In the context of advanced oxidation processes (AOPs), hydroxyl radicals can react with aromatic rings through electrophilic substitution. researchgate.net The presence of electron-donating groups, like ethoxy and methoxy, increases the reactivity of the aromatic ring toward attack by these oxidative species. researchgate.net Site-selective electrochemical oxidation has been demonstrated for methylated alkoxybenzenes, leading to the formation of aromatic acetals, indicating that oxidation can be directed to specific positions under controlled conditions. nih.gov

Selective Functional Group Reduction in Alkoxybenzenes

The reduction of functional groups in substituted benzenes is a key synthetic transformation. numberanalytics.com The choice of reducing agent is critical for achieving selectivity. numberanalytics.comimperial.ac.uk For a molecule like this compound, different types of reductions can be envisioned.

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Rh) is a powerful reduction method. organic-chemistry.org Under mild conditions, this can selectively reduce other functional groups without affecting the aromatic ring. organic-chemistry.org However, under more forceful conditions, such as high pressure and with potent catalysts like rhodium on carbon, the aromatic ring itself can be hydrogenated to a cyclohexane (B81311) ring. unizin.org

Hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. imperial.ac.ukjsynthchem.com NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones but is generally unreactive toward esters and ethers. jsynthchem.com LiAlH₄ is a much stronger reducing agent that can reduce a wider array of functional groups, including esters, carboxylic acids, and amides. imperial.ac.uk However, neither NaBH₄ nor LiAlH₄ will typically reduce an isolated ether functional group or an aromatic ring. numberanalytics.comimperial.ac.uk Therefore, achieving selective reduction of one of the alkoxy groups in this compound would require specialized methods, as standard reduction techniques would likely leave the ether linkages and the aromatic ring intact.

Radical-Mediated Reactions and Pathways

Formation and Reactivity of Alkyl Radicals

Alkyl radicals are highly reactive intermediates that can be generated from various precursors, including ethers. psu.eduacs.org The formation of radicals from ethers often occurs under specific conditions, such as through photoinduced electron transfer (PET) or in the presence of radical initiators. libretexts.orgpsu.edu In the presence of a suitable photosensitizer, aliphatic ethers can undergo electron transfer to form radical cations. psu.edu These radical cations can then fragment through C-H or C-C bond cleavage to generate alkyl radicals. psu.edu

For alkoxybenzenes, radical reactions can be initiated at the alkyl side chains. The benzylic C-H bonds are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org For example, the reaction of an alkylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to selective bromination at the benzylic position. openstax.org In the case of this compound, radical abstraction would most likely occur at the methylene (B1212753) (-CH₂-) carbon of the ethoxy group.

Once formed, these alkyl radicals can participate in a variety of subsequent reactions. mdpi.com They can couple with other radicals, add to unsaturated systems like alkenes, or be trapped by other reagents in the reaction mixture. psu.edumdpi.com For example, copper-mediated cross-dehydrogenative coupling reactions of alkoxybenzenes with toluenes are proposed to proceed through the formation of a benzylic radical which then couples with a halogenated arene intermediate. manchester.ac.uk

Investigation of Radical Addition to Aromatic Systems

The investigation of radical addition to aromatic systems, a cornerstone of homolytic aromatic substitution, reveals the reactivity of compounds like this compound. elsevier.com These reactions involve the addition of a free radical to the aromatic nucleus, followed by a subsequent oxidation step to restore aromaticity. The electron-rich nature of the benzene ring in this compound, due to the presence of two electron-donating alkoxy groups, significantly influences its susceptibility to radical attack.

Research into the reactivity of electron-rich aromatic compounds has shown that they are generally good substrates for radical reactions. The alkoxy groups activate the aromatic ring towards electrophilic attack, and a similar activation is observed in radical substitutions. libretexts.org The stability of the potential radical intermediates plays a crucial role in determining the reaction's feasibility and regioselectivity. For this compound, the addition of a radical would preferentially occur at positions ortho and para to the activating groups, leading to the formation of a stabilized cyclohexadienyl radical intermediate.

While direct studies on the radical addition to this compound are specific, mechanistic investigations on closely related substrates provide significant insights. For instance, studies on the metallaphotoredox-catalyzed benzylic C(sp³)–H alkenylation of 1-ethyl-4-methoxybenzene demonstrate the generation of a benzylic radical in a molecule with a similar substitution pattern. rsc.org In this process, the electron-rich arene is oxidized by an excited-state photocatalyst, followed by a deprotonation step to form a radical intermediate. rsc.org This radical then participates in the subsequent bond-forming steps. rsc.org

The proposed mechanism for such a reaction involves the initial single electron transfer (SET) from the electron-rich arene to the excited photocatalyst. rsc.org This is followed by deprotonation at the benzylic position to generate the key benzylic radical intermediate. This radical then adds to a nickel(0) complex that has undergone oxidative addition with an alkenyl triflate. The resulting nickel(III) intermediate undergoes reductive elimination to yield the final alkenylated product and a nickel(I) species, which is then reoxidized by the photocatalyst to complete the catalytic cycle. rsc.org

Detailed findings from the investigation of the benzylic C(sp³)–H alkenylation of 1-ethyl-4-methoxybenzene with various alkenyl triflates are presented below, showcasing the yields of the corresponding products.

Table 1: Benzylic C(sp³)–H Alkenylation of 1-Ethyl-4-methoxybenzene (1a) with Alkenyl Triflates (2) Standard conditions: PC-1 (2 mol%), NiCl₂·6H₂O (10 mol%), 1a (0.4 mmol), 2 (0.2 mmol), Li₂CO₃ (0.4 mmol), DMF (2 mL), blue LEDs, 24 h. Isolated yields. rsc.org

| Entry | Alkenyl Triflate (2) | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethyl (Z)-2-benzyl-3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate (2a) | Ethyl (Z)-2-benzyl-4-(4-methoxyphenyl)pent-2-enoate | 75 |

| 2 | (Z)-3-(((Trifluoromethyl)sulfonyl)oxy)but-2-en-2-yl acetate (B1210297) | (Z)-4-(4-Methoxyphenyl)pent-2-en-2-yl acetate | 72 |

| 3 | (Z)-3-(((Trifluoromethyl)sulfonyl)oxy)-1,3-diphenylprop-2-en-1-one | (Z)-1,3-Diphenyl-2-(1-(4-methoxyphenyl)ethyl)prop-2-en-1-one | 68 |

These findings underscore the feasibility of generating radical species in the presence of the 4-methoxy-substituted aromatic ring, which can then undergo further transformations. The principles of radical generation and subsequent reaction pathways observed in these systems are applicable to understanding the potential reactivity of this compound in radical addition reactions.

Advanced Spectroscopic and Structural Elucidation of 1 Ethoxy 4 Methoxybenzene

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 1-ethoxy-4-methoxybenzene are rich with characteristic bands that confirm its structure.

C-H Stretching: Strong bands corresponding to the C-H stretching of the aliphatic ethoxy and methoxy (B1213986) groups are observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to a series of characteristic peaks in the 1450-1610 cm⁻¹ region. A particularly strong band around 1510 cm⁻¹ is typical for para-disubstituted benzene rings.

Asymmetric and Symmetric C-O-C Stretching: The ether linkages are a key feature of this molecule. The asymmetric C(aryl)-O-C(alkyl) stretch results in a very strong and prominent band in the IR spectrum, typically found around 1240-1250 cm⁻¹. The symmetric stretch is usually weaker in the IR but may be stronger in the Raman spectrum, appearing around 1040-1050 cm⁻¹. nist.govnist.gov

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₃ and CH₂ groups appear in the 1370-1470 cm⁻¹ range. Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, with a characteristic band for 1,4-disubstitution often appearing around 820-830 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450-1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1240-1250 | Very Strong | Medium |

| Symmetric C-O-C Stretch | 1040-1050 | Medium | Strong |

| Aromatic C-H Out-of-Plane Bend | 820-830 | Strong | Weak |

To achieve a definitive assignment of all vibrational modes, experimental IR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) is a widely used computational method for this purpose. researchgate.net

The process involves first building a 3D model of the this compound molecule. The geometry of this model is then optimized to find its lowest energy conformation. Following optimization, a frequency calculation is performed at the same level of theory (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)). researchgate.net This calculation yields a set of theoretical vibrational frequencies and their corresponding IR and Raman intensities.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve the agreement with the experimental spectrum. researchgate.net By comparing the scaled theoretical frequencies with the measured IR and Raman bands, each experimental peak can be confidently assigned to a specific molecular motion (e.g., a specific bond stretch, bend, or torsion). This correlation provides a much deeper and more accurate understanding of the vibrational spectrum than empirical assignments alone. arxiv.orgchemrxiv.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a pivotal analytical technique for the molecular characterization of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) mass spectrometry of this compound (molecular weight: 152.19 g/mol ) produces a distinct fragmentation pattern that is highly characteristic of its structure. Upon impact with high-energy electrons (typically 70 eV), the molecule is ionized to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions.

The primary fragmentation pathways involve the cleavage of the ether bonds, which are the most labile sites in the molecule. The key fragmentation processes observed are:

Loss of an ethyl radical (•C₂H₅): This is a highly favorable fragmentation pathway involving the cleavage of the ethoxy group's ethyl moiety. This process leads to the formation of a stable resonance-stabilized cation at a mass-to-charge ratio (m/z) of 123.

Loss of a methyl radical (•CH₃): Alpha-cleavage of the methyl group from the methoxy substituent results in the formation of a cation at m/z 137.

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the entire ethoxy group generates a cation at m/z 107.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methoxy-substituted aromatic rings, this rearrangement reaction can lead to further daughter ions.

The molecular ion peak (M•+) at m/z 152 is typically observed, confirming the molecular weight of the compound. The relative abundances of these fragment ions provide a unique chemical fingerprint for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 152 | Molecular Ion | [C₉H₁₂O₂]⁺• | Ionization of parent molecule |

| 123 | [M - C₂H₅]⁺ | [C₇H₇O₂]⁺ | Loss of an ethyl radical |

| 137 | [M - CH₃]⁺ | [C₈H₉O₂]⁺ | Loss of a methyl radical |

| 107 | [M - OC₂H₅]⁺ | [C₇H₇O]⁺ | Loss of an ethoxy radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the separation, identification, and purity assessment of this compound. scielo.org.mxnih.gov In this technique, the compound is first vaporized and passed through a capillary column (e.g., a non-polar Rtx-5MS column) in the gas chromatograph. nih.gov Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. This compound will elute at a specific retention time under defined chromatographic conditions (e.g., temperature program, carrier gas flow rate), which serves as an initial identifier. nih.govmdpi.com

Following separation by GC, the eluted compound enters the mass spectrometer. The MS component provides unambiguous identification by generating the characteristic mass spectrum detailed in the previous section. The combination of a unique retention time from the GC and a specific mass spectrum from the MS provides extremely high confidence in the identification of this compound. Furthermore, the integration of the chromatographic peak area allows for the quantification of the compound and the assessment of its purity by detecting and identifying any potential impurities present in the sample. phytopharmajournal.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, providing insights into its conjugated π-electron system.

Analysis of Electronic Transitions in Conjugated Systems

The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring. The benzene ring acts as the primary chromophore, the part of the molecule responsible for absorbing UV radiation. The ethoxy and methoxy groups function as auxochromes. Their oxygen atoms possess non-bonding electron pairs (n-electrons) that can interact with the π-electron system of the benzene ring through resonance.

This interaction extends the conjugation, which has a significant effect on the electronic transitions:

π → π* Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In substituted benzenes, the characteristic E₂ (ca. 204 nm) and B (ca. 255 nm) bands are observed. The presence of the electron-donating alkoxy groups causes a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. This red shift occurs because the auxochromes decrease the energy gap between the π and π* orbitals.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital of the aromatic ring. These absorptions are typically of much lower intensity than π → π* transitions.

The resulting UV-Vis spectrum for this compound shows characteristic absorption maxima (λ_max) in the ultraviolet region, reflecting the specific energy required for these electronic excitations.

Correlation with Frontier Molecular Orbital Analysis

The electronic transitions observed in the UV-Vis spectrum can be directly correlated with the energies of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com According to molecular orbital theory, the most significant electronic transition, and the one that typically corresponds to the λ_max at the longest wavelength, is the excitation of an electron from the HOMO to the LUMO. nih.gov

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org This energy gap is inversely proportional to the wavelength of the absorbed light, as described by the Planck-Einstein relation (ΔE = hc/λ).

HOMO: For this compound, the HOMO is primarily composed of the π-orbitals of the aromatic ring, with significant contributions from the p-orbitals of the oxygen atoms in the electron-donating ethoxy and methoxy groups.

LUMO: The LUMO is the corresponding π* antibonding orbital of the benzene ring.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the HOMO and LUMO. A smaller calculated HOMO-LUMO gap indicates that less energy is required for electronic excitation, which corresponds to absorption at a longer wavelength in the UV-Vis spectrum. wuxiapptec.com Therefore, FMO analysis provides a theoretical framework for understanding and predicting the UV-Vis absorption characteristics of this compound.

| Parameter | Description | Relationship to UV-Vis Spectrum |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Ground state of the primary electronic transition |

| LUMO | Lowest Unoccupied Molecular Orbital | Excited state of the primary electronic transition |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Inversely proportional to λ_max (ΔE ∝ 1/λ_max) |

Conformational Analysis via Spectroscopic Methods

The conformational landscape of this compound is determined by the rotational freedom around the C(aryl)−O bonds. The primary focus of conformational analysis is to determine the preferred orientation of the ethoxy and methoxy groups relative to the plane of the benzene ring.

For dialkoxybenzenes, conformers are typically classified based on the dihedral angles of the alkyl groups. The most stable conformations are generally those where the C−O−C plane of the alkoxy groups is coplanar with the aromatic ring, as this maximizes the resonance interaction (conjugation) between the oxygen lone pairs and the ring's π-system. colostate.edu This leads to possible syn and anti planar arrangements of the two alkoxy groups.

High-resolution spectroscopic techniques, particularly in combination with computational chemistry, are powerful tools for this analysis. umanitoba.ca Rotationally resolved electronic spectroscopy in the gas phase can distinguish between different conformers because each conformer has a unique set of moments of inertia and, consequently, a distinct pattern of rotational constants (A, B, C). hhu.de By comparing experimentally determined rotational constants with those calculated for various optimized geometries (e.g., using DFT methods), the specific conformation(s) present can be unambiguously identified and their precise structures determined. nih.gov For related molecules like 1-ethyl-4-methoxybenzene, studies have shown a preference for a planar conformation of the methoxy group. colostate.edu This suggests that this compound also likely adopts a predominantly planar or near-planar conformation to achieve maximum electronic stabilization.

Experimental Determination of Conformational Preferences

No dedicated experimental studies providing detailed data on the conformational preferences of this compound were identified. Information regarding the stable conformations, relative energies, and equilibrium populations determined through experimental techniques such as microwave spectroscopy, electron diffraction, or high-resolution NMR spectroscopy in various phases (gas, liquid, or solid) is not available in the surveyed literature.

Analysis of Torsional Motion within the Alkoxy Chains

Similarly, a detailed analysis of the torsional motion of the ethoxy and methoxy groups in this compound, including experimentally determined torsional barriers, potential energy surfaces, and vibrational frequencies associated with these motions, could not be found. Spectroscopic studies aimed at quantifying the rotational dynamics of the C(aryl)–O and O–C(alkyl) bonds for this specific molecule have not been reported.

Theoretical and Computational Investigations of 1 Ethoxy 4 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of determining various molecular properties. For 1-ethoxy-4-methoxybenzene, these calculations could predict properties such as dipole moment, polarizability, and vibrational frequencies corresponding to its infrared spectrum. A comprehensive search has not yielded specific studies that have published these ab initio calculated properties for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For this compound, an FMO analysis would provide the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. This would indicate the most probable sites for electrophilic and nucleophilic attack. While general principles suggest the oxygen atoms and the aromatic ring are key sites of electron density, specific HOMO and LUMO energy values and visualizations from a dedicated FMO analysis on this compound are not found in the reviewed literature.

Table 1: Illustrative Data from Frontier Molecular Orbital (FMO) Analysis (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the ethoxy and methoxy (B1213986) groups, indicating their role as sites for electrophilic attack. The aromatic ring would also show regions of negative potential above and below the plane. Although this is the expected outcome based on general chemical principles, a specific, published MEP map for this compound could not be located.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics and simulation studies investigate the behavior of molecules over time, including their conformational changes and interactions.

Conformational Dynamics and Potential Energy Surfaces

The ethoxy and methoxy groups of this compound are not static; they can rotate around their bonds to the aromatic ring. A study of its conformational dynamics would explore the different possible spatial arrangements (conformers) of these groups and the energy barriers between them. This is often visualized using a Potential Energy Surface (PES), which maps the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles.

Such a study would identify the most stable (lowest energy) conformation of the molecule and the pathways for transitioning between different conformations. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. At present, there are no specific molecular dynamics or simulation studies in the scientific literature that detail the conformational dynamics or the potential energy surface of this compound.

Table 2: Summary of Investigated Compound

| Compound Name |

|---|

Application of Force Fields for Molecular Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. At the heart of these simulations is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of particles. Force fields are designed to approximate the quantum mechanical interactions within and between molecules, enabling simulations of large systems that would be computationally prohibitive with higher-level theories. researchgate.netvu.nl

A typical force field includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). researchgate.netarxiv.org Well-established force fields such as AMBER, CHARMM, and OPLS are widely used for biomolecular simulations, while general-purpose force fields like the General Amber Force Field (GAFF) or Universal Force Field (UFF) can be applied to a broad range of organic molecules like this compound.

For a molecule such as this compound, molecular simulations could be employed to investigate various properties, including:

Conformational Analysis: Determining the preferred three-dimensional arrangements of the ethoxy and methoxy groups relative to the benzene (B151609) ring.

Thermodynamic Properties: Calculating properties like density, heat of vaporization, and solvation free energy.

Transport Properties: Predicting diffusion coefficients and viscosity in different solvents.

The parameterization process for a specific molecule involves assigning atom types, partial charges, and parameters for all the bonded and non-bonded terms. nih.gov While the methodologies for applying force fields are well-established, dedicated molecular dynamics studies focusing specifically on the conformational dynamics and bulk properties of this compound are not extensively detailed in the surveyed scientific literature.

Computational Fluid Dynamics (CFD) for Reaction Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In chemical engineering, CFD has become an indispensable tool for the design, optimization, and scale-up of chemical reactors and processes. mdpi.comresearchgate.net Unlike molecular simulations that operate at the atomic scale, CFD models the behavior of fluids on a macroscopic level.

The application of CFD for reaction optimization typically involves creating a detailed virtual model of the reactor geometry. By solving the Navier-Stokes equations for fluid flow, coupled with equations for heat and mass transfer, CFD simulations can provide detailed insights into:

Mixing Efficiency: Visualizing flow patterns to identify poorly mixed zones or dead spots within a reactor, which can negatively impact reaction yield and selectivity. mdpi.com

Heat Transfer: Mapping temperature distributions to ensure optimal thermal management and prevent the formation of hot spots that could lead to side reactions or safety hazards.

Mass Transfer: Analyzing the distribution of reactants to ensure they are brought together effectively, which is critical for fast or multiphase reactions.

By simulating different operational parameters—such as impeller speed, feed location, and flow rates—engineers can optimize a reaction process without the need for extensive and costly physical experimentation. researchgate.net While CFD is a powerful tool for optimizing the synthesis of chemical compounds, specific studies applying CFD models to optimize reactions for the production of this compound were not identified in the reviewed literature.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry offers methods to predict NMR chemical shifts, which can aid in the assignment of experimental spectra and the confirmation of proposed structures. The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). scispace.comnih.gov

The GIAO/DFT method calculates the magnetic shielding tensors for each nucleus in a molecule. The isotropic shielding constant (σ) is then used to determine the chemical shift (δ) relative to a reference compound, usually tetramethylsilane (TMS), using the formula:

δ = σref - σsample

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atomic position. These predictions are sensitive to the molecule's geometry, making it crucial to use an accurately optimized structure. Comparing the calculated shifts with experimental data provides a powerful validation of the molecular structure. nih.gov While the GIAO/DFT methodology is standard, specific computational studies detailing the theoretical prediction and validation of NMR chemical shifts for this compound are not prominent in the available literature.

Below is an illustrative table showing how predicted NMR data for the aromatic carbons of this compound would be presented alongside experimental values.

| Carbon Atom | Theoretical ¹³C Chemical Shift (ppm) [Predicted] | Experimental ¹³C Chemical Shift (ppm) [Observed] |

|---|---|---|

| C-1 (C-OEt) | - | 153.0 |

| C-4 (C-OMe) | - | 149.5 |

| C-2/C-6 | - | 115.5 |

| C-3/C-5 | - | 114.8 |

Computational vibrational spectroscopy is a vital tool for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies of a molecule, researchers can correlate theoretical vibrational modes with observed spectral peaks. nih.govlongdom.org These calculations are most commonly performed using Density Functional Theory (DFT) methods, which provide a good balance of accuracy and computational cost. nih.gov

For this compound, a DFT calculation would first involve optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, a frequency calculation is performed on the optimized structure, yielding a set of vibrational modes and their corresponding frequencies and intensities. Each calculated mode can be animated to visualize the specific atomic motions involved, such as C-H stretching, C-O-C bending, or aromatic ring breathing. semanticscholar.org

This information is invaluable for making definitive assignments of complex experimental spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. researchgate.net Although experimental IR spectra for this compound are available, detailed computational studies that report and assign the theoretical FT-IR and FT-Raman spectra for this specific molecule were not found in the surveyed literature.

The following table illustrates how computational results would be used to assign vibrational modes for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H)aromatic | - | ~3050 | Aromatic C-H Stretch |

| ν(C-H)aliphatic | - | ~2980 | Aliphatic C-H Stretch |

| ν(C=C)aromatic | - | ~1610, 1510 | Aromatic Ring Stretch |

| ν(C-O-C)asym | - | ~1245 | Asymmetric C-O-C Stretch |

| ν(C-O-C)sym | - | ~1045 | Symmetric C-O-C Stretch |

Structure-Reactivity Relationship Studies

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful methods for exploring reaction pathways and characterizing the high-energy transition states that connect reactants to products. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can gain insights into reaction rates, mechanisms, and selectivity. chemrxiv.org

Key computational tasks in these studies include:

Reactant and Product Optimization: Finding the minimum energy structures of the starting materials and products.

Transition State (TS) Searching: Locating the first-order saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. This is a critical step, as the structure of the TS reveals the geometry of the activated complex. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the identified TS correctly connects the desired species.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Analogues (excluding biological activity directly)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of compounds with their activities or other properties, respectively. In the context of this compound and its analogues, QSAR and QSPR studies are instrumental in predicting various physicochemical characteristics without the need for extensive experimental measurements. These studies typically involve the development of mathematical models based on a set of known compounds (a training set) to predict the properties of new or untested analogues.

Research in this area for compounds structurally similar to this compound, such as other benzene derivatives and alkoxybenzenes, has focused on predicting properties like chromatographic retention, boiling points, and partition coefficients. These properties are fundamental to understanding the behavior of these compounds in various chemical and environmental systems.

A notable QSPR study focused on predicting the Kováts retention indices of 38 benzene derivatives in gas chromatography. The Kováts retention index is a crucial parameter for identifying compounds in complex mixtures. This study utilized a hybrid approach combining genetic algorithms and multiple linear regression to develop a predictive model. The dataset included several alkoxybenzene compounds, which are structural analogues of this compound. The model demonstrated a high predictive capability, meeting various internal and external validation criteria researchgate.net.

The selection of molecular descriptors is a critical step in developing robust QSAR/QSPR models. These descriptors are numerical representations of the molecular structure and can be categorized as topological, geometrical, and electronic. For instance, in the study of benzene derivatives, descriptors derived from semi-empirical quantum mechanical calculations (PM3 method) were employed to capture the electronic features of the molecules, which in turn influence their chromatographic behavior researchgate.net.

The predictive power of such models is rigorously assessed through statistical validation. For the model predicting Kováts retention indices, the available set of chemicals was divided into a training set of 28 compounds and an external test set of 10 compounds to ensure the model's generalizability researchgate.net. The resulting model showed a significant improvement over previously published models, highlighting the advancements in computational methods and descriptor selection researchgate.net.

The following interactive data table presents the experimental and predicted Kováts retention indices for a selection of benzene derivatives, including some alkoxybenzene analogues of this compound, from a QSPR study. This table illustrates the correlation between the structural features of the compounds and their gas chromatographic retention.

Data sourced from a QSPR study on benzene derivatives, illustrating the model's accuracy in predicting Kováts retention indices (RI) researchgate.net.

Further QSAR/QSPR studies on related classes of compounds, such as dimethoxybenzene derivatives, have explored the influence of the position and number of methoxy groups on their physicochemical properties. These studies often employ crystallographic and computational methods like Density Functional Theory (DFT) to understand how molecular geometry, intermolecular interactions, and electronic properties correlate with observable characteristics nih.gov. Such detailed structural and electronic information is then used to develop predictive models for various non-biological endpoints.

Applications of 1 Ethoxy 4 Methoxybenzene in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate

As a difunctionalized benzene (B151609) derivative, 1-ethoxy-4-methoxybenzene serves as a foundational building block in organic synthesis. The presence of two different alkoxy groups allows for regioselective reactions and provides a means to fine-tune the electronic and steric properties of target molecules.

Building Block for Complex Organic Molecules

The this compound moiety is a key structural component in the synthesis of complex, high-value organic molecules, particularly in the pharmaceutical sector. The arrangement of the alkoxy groups on the phenyl ring influences the molecule's reactivity and its interactions in biological systems.

A notable example is its incorporation into complex pharmaceutical compounds. For instance, the core structure of "(+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione," a molecule of pharmaceutical interest, is built upon a substituted ethoxy-methoxyphenyl unit researchgate.net. The synthesis of such molecules relies on the pre-formed this compound scaffold, which is then further elaborated through a series of chemical transformations to arrive at the final complex product. This highlights the role of this compound as a crucial starting material for creating intricate molecular frameworks with potential therapeutic applications.

Precursor in Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. While the direct participation of this compound as a primary reactant in well-known MCRs is not extensively documented, its utility as a precursor to MCR-compatible reactants is significant.

The electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution reactions, such as formylation. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl (-CHO) group onto the aromatic ring, converting this compound into an aldehyde chemistrysteps.comcambridge.orgwikipedia.orgijpcbs.com. This resulting aldehyde is a prime candidate for participation in a variety of MCRs, including the Biginelli or Hantzsch reactions, to generate complex heterocyclic structures. This two-step approach—functionalization followed by an MCR—demonstrates the indirect but vital role of this compound in facilitating these powerful synthetic methodologies. The directing effects of the methoxy (B1213986) and ethoxy groups, which are both ortho-, para-directing, can be exploited to control the position of the newly introduced functional group study.comlibretexts.org.

Materials Science and Polymer Chemistry Applications

In the realm of materials science, this compound is a valuable precursor for the development of advanced polymers with tailored optical and electronic properties. The alkoxy substituents play a crucial role in determining the final characteristics of the polymer.

Integration into Conjugated Polymer Systems (e.g., PPV-type polymers)

This compound is a key starting material for the synthesis of non-symmetrical 1,4-dialkoxybenzenes, which are of significant interest for producing poly(p-phenylene vinylene) (PPV) type polymers mdpi.com. These polymers are known for their electroluminescent properties and are used in applications such as light-emitting diodes (LEDs) and photovoltaic devices.

The presence of two different alkyl chains (methoxy and ethoxy) on the benzene ring is advantageous. It disrupts the crystalline packing of the polymer chains, which in turn enhances their solubility in organic solvents. This improved solubility is crucial for solution-based processing techniques like spin-coating, which are used to fabricate thin films for electronic devices. Furthermore, the electron-donating nature of the alkoxy groups modulates the electronic bandgap of the polymer, allowing for the tuning of its light-emitting color and other photophysical properties. Commercially available polymers like MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]) are based on similar non-symmetrical dialkoxybenzene units, underscoring the importance of this structural motif mdpi.com.

| Polymer Type | Precursor Moiety | Key Properties Influenced by Alkoxy Groups | Potential Applications |

|---|---|---|---|

| PPV-type Polymers | Non-symmetrical 1,4-dialkoxybenzene | Enhanced solubility, tunable electronic bandgap, modified photoluminescence | Organic Light-Emitting Diodes (OLEDs), Photovoltaics, Transistors |

Synthesis of Monomers for Advanced Polymer Materials

The versatility of this compound extends to its use in creating a variety of monomers for advanced polymer materials. Through targeted functionalization reactions, polymerizable groups can be introduced onto the aromatic ring.

For example, electrophilic substitution reactions can be employed to add vinyl or ethynyl (B1212043) groups to the this compound core. The resulting styrene (B11656) or phenylacetylene (B144264) derivatives can then undergo polymerization to form polymers with specific functionalities. This approach allows for the creation of a diverse range of polymers where the this compound unit is incorporated into the polymer backbone or as a pendant group, imparting its unique electronic and physical properties to the final material.

Development of Specialty Chemicals

This compound also serves as an important intermediate in the synthesis of various specialty chemicals, including liquid crystals and compounds for cosmetic applications.

The rigid core of the this compound molecule, combined with the flexible alkoxy chains, makes it an ideal building block for liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental components of display technologies researchgate.net. By attaching other molecular fragments to the this compound core, molecules with specific mesomorphic (liquid crystalline) properties can be designed and synthesized.

In the field of cosmetics and pharmaceuticals, derivatives of alkoxybenzenes are explored for their potential as active ingredients. For instance, related ethoxyquine derivatives have been investigated for their ability to act as anti-singlet oxygen agents, which can help to protect against oxidative damage. This suggests the potential for developing specialty chemicals derived from this compound for use in protective formulations.

| Specialty Chemical Class | Role of this compound | Example Application Area |

|---|---|---|

| Liquid Crystals | Core structural unit | Displays (LCDs) |

| Pharmaceutical Intermediates | Scaffold for complex molecule synthesis | Drug discovery and development |

| Cosmetic Ingredients | Precursor to active compounds (e.g., antioxidants) | Skincare and protective formulations |

Precursors for Dyes and Pigments Research

The structural framework of this compound makes it a suitable precursor for the synthesis of various colorants. The presence of the ethoxy and methoxy groups, which are electron-donating, activates the benzene ring towards electrophilic substitution reactions, a key step in the formation of many dye molecules.

In the synthesis of azo dyes, for instance, an aromatic amine is diazotized and then coupled with a suitable coupling component. While direct research detailing the use of this compound as a primary coupling component is not extensively published, its derivatives are of significant interest. The fundamental reactions involved in azo dye synthesis are well-established. The process begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. The general mechanism for azo coupling is a two-step reaction involving the synthesis of an aromatic diazonium ion from an aniline (B41778) derivative, which then couples with another aromatic compound.

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Resulting Dye Class |

| Aromatic Amine (e.g., Aniline derivative) | Phenol (B47542) or Aniline derivative | Azo Dye |

| Substituted Anilines | Naphthol derivatives | Naphthol Azo Dyes |

| Heterocyclic Amines | Active Methylene (B1212753) Compounds | Heterocyclic Azo Dyes |

This table illustrates common reactant types in azo dye synthesis.

The color of the resulting azo dye is influenced by the electronic properties of the substituents on the aromatic rings. The ethoxy and methoxy groups on this compound would be expected to have a bathochromic effect, shifting the absorption of the dye to longer wavelengths and thus influencing its color. Research in this area focuses on synthesizing novel dye structures with enhanced properties such as lightfastness, thermal stability, and specific color characteristics.

Use in Agrochemical Intermediates Research

The development of new and effective agrochemicals is a critical area of research. This compound and its derivatives are being explored as intermediates in the synthesis of novel fungicides and herbicides. The rationale behind using this compound lies in its ability to be chemically modified to create molecules with specific biological activities.

In fungicide research, for example, scientists aim to design molecules that can inhibit essential biochemical pathways in fungi. The core structure of this compound can be functionalized with various pharmacophores to create candidate fungicides. Research in this domain often involves the synthesis of a library of related compounds, which are then screened for their antifungal properties against various plant pathogens.

| Agrochemical Class | General Synthetic Approach | Potential Role of this compound Derivative |

| Fungicides | Introduction of a toxophore to a core scaffold | The ether can be cleaved or modified to introduce fungicidal moieties. |

| Herbicides | Design of molecules that interfere with plant-specific enzymes | The aromatic ring can be substituted to mimic natural substrates or inhibit enzyme active sites. |

This table outlines the potential applications of this compound derivatives in agrochemical synthesis.

While specific commercial agrochemicals directly derived from this compound are not widely documented in publicly available research, the principles of medicinal chemistry and agrochemical design suggest its utility as a scaffold. The exploration of its derivatives is an active area of research for agrochemical companies seeking to develop new products with improved efficacy and environmental profiles.

Research in Prodrug and Delivery System Development

The field of drug delivery is continuously evolving, with a focus on creating systems that can deliver therapeutic agents to specific targets in a controlled manner. This compound is being investigated as an intermediate in the synthesis of components for these advanced drug delivery systems.

Chemical Modification for Controlled Release Applications (as an intermediate for drug delivery systems, not the drug itself)

Controlled release drug delivery systems are designed to release a drug over a prolonged period, maintaining a therapeutic concentration in the body and reducing the frequency of administration. Polymeric materials are often used to create these systems, and their properties can be tailored by incorporating specific chemical moieties.

This compound can be used as a starting material to synthesize monomers or functionalizing agents for polymers used in drug delivery. For example, the aromatic ring can be modified to include a polymerizable group, allowing it to be incorporated into a polymer backbone. The ether linkages could also be designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes, thereby triggering the release of an encapsulated drug.

| Delivery System Component | Function | Potential Role of this compound Derivative |

| Polymer Backbone | Forms the matrix of the delivery system | Can be modified to create a monomer for polymerization. |

| Cleavable Linker | Connects the drug to the carrier and releases it at the target site | The ether groups could be part of a linker designed to be cleaved by specific stimuli. |

| Hydrophobic Domain | Can encapsulate hydrophobic drugs | The aromatic and ether groups contribute to the hydrophobicity of a polymer. |

This table shows the potential roles of this compound derivatives in controlled release drug delivery systems.

Research in this area is highly interdisciplinary, combining organic synthesis, polymer chemistry, and pharmaceutical sciences. The goal is to create sophisticated drug delivery vehicles that can improve the therapeutic outcomes of various treatments. The versatility of this compound as a chemical intermediate makes it a compound of interest for the development of the next generation of controlled release technologies.

Structural Analogues and Derivatives of 1 Ethoxy 4 Methoxybenzene: Comparative Studies

Systematic Variation of Alkoxy Chain Lengths

The length of the alkoxy chains attached to an aromatic ring significantly influences the molecule's physical, thermal, and electronic properties. While direct homologous series studies for 1-ethoxy-4-methoxybenzene are not extensively detailed in the provided results, general principles from related systems show that increasing the alkyl chain length (e.g., from methoxy (B1213986) and ethoxy to propoxy, butoxy, and beyond) methodically alters molecular behavior.

Research on various dialkoxynaphthalene and azobenzene (B91143) derivatives reveals consistent trends. researcher.lifegnu.ac.kr An increase in alkoxy chain length generally leads to changes in:

Mesomorphism: Longer alkyl chains can enhance molecular flexibility and influence packing behavior, which can induce or modify liquid crystalline phases. researcher.life

Photoelectric Properties: The dipole moments and aggregation behaviors of molecules can change significantly with the alkoxy chain length, impacting their performance in applications like organic solar cells. researcher.life

Optical Properties: In some systems, longer alkoxy chains have been shown to enhance maximum absorbance in UV-vis spectra and increase the average lifetime of fluorescence decay. researcher.lifemdpi.com

Solid-State Packing: The length of the alkoxy chain can have a profound impact on how molecules arrange themselves in the solid state, sometimes exhibiting an odd-even effect where chains with an odd or even number of carbon atoms pack differently. researchgate.net

These studies suggest that synthesizing analogues of this compound with longer alkoxy chains (e.g., 1-propoxy-4-methoxybenzene, 1-butoxy-4-methoxybenzene) would likely result in a systematic variation of their phase transition temperatures, solubility, and optical characteristics.

Positional Isomers of Ethoxy-methoxybenzene (e.g., 1-Ethoxy-2-methoxybenzene)

Positional isomerism in disubstituted benzenes leads to significant differences in physical properties and chemical reactivity due to changes in molecular symmetry, dipole moment, and steric hindrance. A key isomer of this compound (the para isomer) is 1-ethoxy-2-methoxybenzene (B107308) (the ortho isomer). biosynth.comnih.govchemicalbook.com

1-Ethoxy-2-methoxybenzene, also known as 2-ethoxyanisole, is an organic compound that has been used as a solvent in pharmaceutical formulations. biosynth.com Unlike the para-isomer, the proximity of the ethoxy and methoxy groups in the ortho position results in distinct physical properties.

| Property | This compound (para) | 1-Ethoxy-2-methoxybenzene (ortho) |

|---|---|---|

| Molecular Formula | C9H12O2nist.gov | C9H12O2nih.gov |